molecular formula C13H14N2S B3600034 1-Ethyl-3-naphthalen-2-ylthiourea

1-Ethyl-3-naphthalen-2-ylthiourea

Cat. No.: B3600034
M. Wt: 230.33 g/mol
InChI Key: WWFJDTVMEUADOF-UHFFFAOYSA-N
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Description

1-Ethyl-3-naphthalen-2-ylthiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse biological and chemical properties, making them significant in various fields of research and industry. The structure of this compound consists of a naphthalene ring substituted with an ethyl group and a thiourea moiety, which contributes to its unique chemical behavior.

Preparation Methods

The synthesis of 1-Ethyl-3-naphthalen-2-ylthiourea typically involves the reaction of naphthalene-2-ylamine with ethyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

[ \text{Naphthalene-2-ylamine} + \text{Ethyl isothiocyanate} \rightarrow \text{this compound} ]

The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Ethyl-3-naphthalen-2-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-3-naphthalen-2-ylthiourea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, photographic chemicals, and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-naphthalen-2-ylthiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s biological activities are attributed to its ability to interfere with cellular functions, such as enzyme inhibition and disruption of cell signaling pathways.

Comparison with Similar Compounds

1-Ethyl-3-naphthalen-2-ylthiourea can be compared with other thiourea derivatives, such as:

    1-Benzyl-3-(naphthalen-1-yl)thiourea: Similar structure but with a benzyl group instead of an ethyl group.

    1-Phenyl-3-(naphthalen-2-yl)thiourea: Contains a phenyl group instead of an ethyl group.

    1-Methyl-3-(naphthalen-2-yl)thiourea: Contains a methyl group instead of an ethyl group.

These compounds share similar chemical properties but differ in their biological activities and applications due to the variations in their substituent groups.

Properties

IUPAC Name

1-ethyl-3-naphthalen-2-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-2-14-13(16)15-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFJDTVMEUADOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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